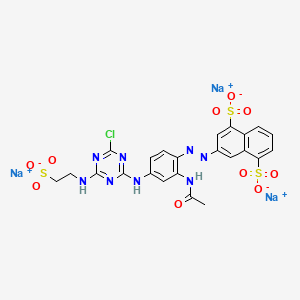![molecular formula C11H16S2 B14456192 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione CAS No. 75503-14-9](/img/structure/B14456192.png)
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,6,6-Tetramethylbicyclo[221]heptane-2,5-dithione is a bicyclic organic compound characterized by its unique structure and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione typically involves the reaction of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione with sulfur-containing reagents. One common method is the reaction with Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thiocarbonyl groups under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups back to carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione involves its interaction with various molecular targets. The thiocarbonyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects .
相似化合物的比较
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: The diketone analog, which lacks the sulfur atoms.
6,6-Dibromo-1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione: A structurally related compound with bromine substituents.
Uniqueness: 3,3,6,6-Tetramethylbicyclo[22The sulfur atoms enhance its ability to participate in redox reactions and coordination chemistry, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
75503-14-9 |
|---|---|
分子式 |
C11H16S2 |
分子量 |
212.4 g/mol |
IUPAC 名称 |
3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dithione |
InChI |
InChI=1S/C11H16S2/c1-10(2)6-5-7(8(10)12)11(3,4)9(6)13/h6-7H,5H2,1-4H3 |
InChI 键 |
AJNZTOMPXGCAEM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CC(C1=S)C(C2=S)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


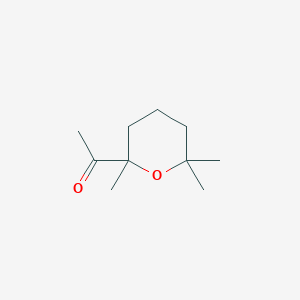
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
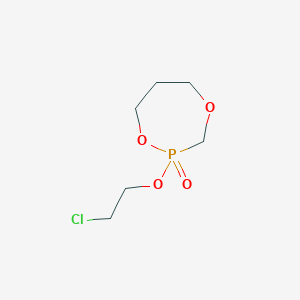
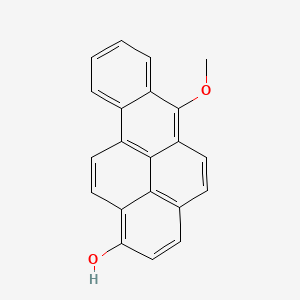



![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
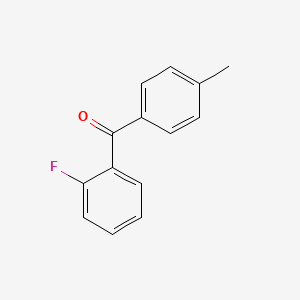
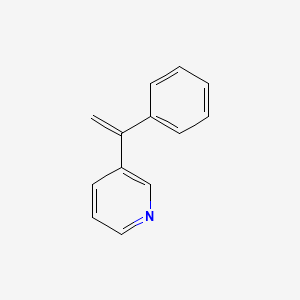
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
